REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([CH3:17])[CH:16]=1)[N:13]=[C:12]([Cl:18])[C:11]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[C:10]2[Cl:25].CN([CH:29]=[O:30])C>C1COCC1>[Cl:18][C:12]1[C:11]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:10]([Cl:25])[C:9]2[C:14](=[C:15]([CH3:17])[CH:16]=[C:7]([CH:29]=[O:30])[CH:8]=2)[N:13]=1
|
Name
|
|
Quantity
|
6.14 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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BrC=1C=C2C(=C(C(=NC2=C(C1)C)Cl)C1=CC=CC=C1)Cl
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Name
|
Intermediate 47
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
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Quantity
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27 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
|
1.38 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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-72 °C
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Type
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CUSTOM
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Details
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the resulting greenish-black mixture was stirred at −72° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few minutes
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Type
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CUSTOM
|
Details
|
The reaction was removed from the cold bath
|
Type
|
STIRRING
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Details
|
to stir under ambient conditions for 10 min
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Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
was then quenched in one portion with 5 M NH4Cl (7 mL)
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Type
|
CUSTOM
|
Details
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partitioned with 4:1 EtOAc/heptane (50 mL) and 5:3 4 M NaCl/5 M NaBr (40 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
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DISSOLUTION
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Details
|
The filter cake was dissolved in 9:1 DCM/MeOH (15 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was dry load flash
|
Type
|
CUSTOM
|
Details
|
chromatographed with a 20% DCM/heptane to 100% DCM gradient
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C=C(C=C2C(=C1C1=CC=CC=C1)Cl)C=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |